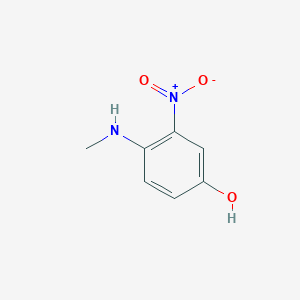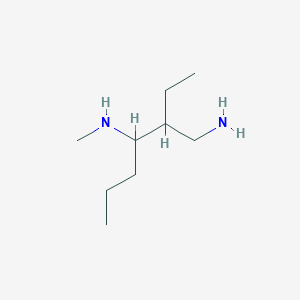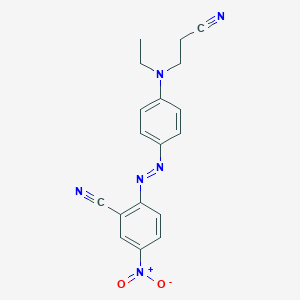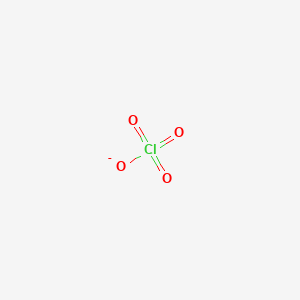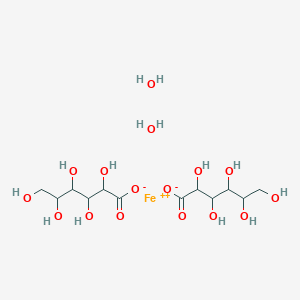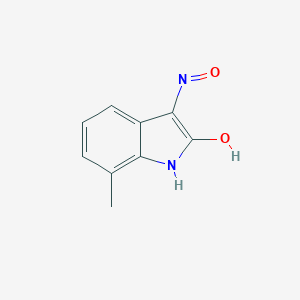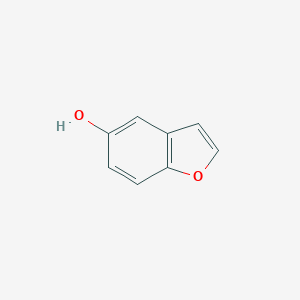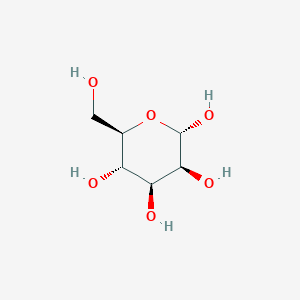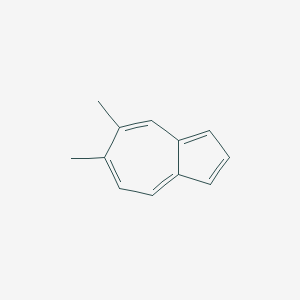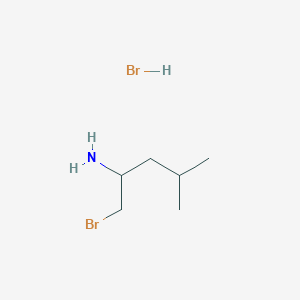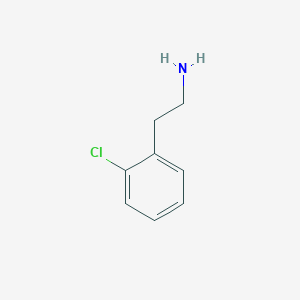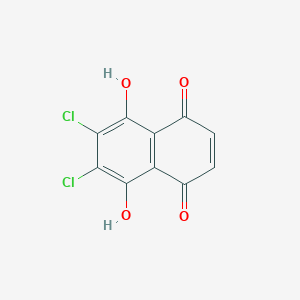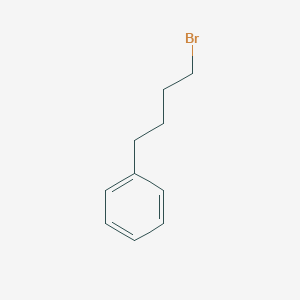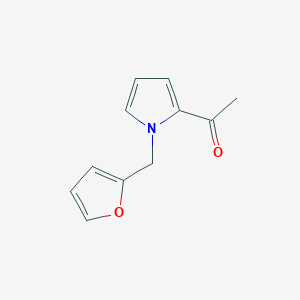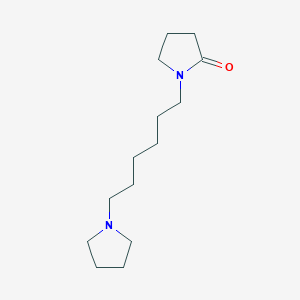
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)-, also known as A-796,260, is a chemical compound that belongs to the class of synthetic opioids. It is a selective agonist of the mu-opioid receptor and has been found to have potent analgesic effects.
Mecanismo De Acción
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- acts as a selective agonist of the mu-opioid receptor, which is a G protein-coupled receptor that is primarily responsible for mediating the analgesic effects of opioids. Activation of the mu-opioid receptor by 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- leads to the inhibition of neurotransmitter release, resulting in a decrease in pain perception.
Efectos Bioquímicos Y Fisiológicos
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- has been found to have potent analgesic effects in animal models of acute and chronic pain. It has also been shown to have a lower potential for tolerance and dependence compared to other opioids, which makes it a promising candidate for the treatment of opioid addiction and withdrawal. 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- has also been found to have a lower potential for respiratory depression, which is a common side effect of opioids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- in lab experiments is its high selectivity for the mu-opioid receptor, which allows for more precise targeting of this receptor. 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- also has a potent analgesic effect, which makes it a useful tool for studying pain pathways. However, one limitation of using 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)-. One potential direction is the development of analogs with improved pharmacokinetic properties, such as increased solubility and longer half-life. Another direction is the investigation of the potential use of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- in the treatment of other conditions, such as anxiety and depression. Additionally, further studies are needed to better understand the mechanism of action of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- and its potential for the treatment of opioid addiction and withdrawal.
Métodos De Síntesis
The synthesis of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- involves the reaction of 1-(6-bromohexyl)pyrrolidine with 2-pyrrolidinone in the presence of a base. The resulting product is then purified by column chromatography to obtain pure 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)-.
Aplicaciones Científicas De Investigación
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- has been extensively studied for its analgesic effects in preclinical models. It has been found to be highly selective for the mu-opioid receptor and has a potent analgesic effect in animal models of acute and chronic pain. 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- has also been studied for its potential use in the treatment of opioid addiction and withdrawal.
Propiedades
Número CAS |
14168-09-3 |
|---|---|
Nombre del producto |
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- |
Fórmula molecular |
C14H26N2O |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
1-(6-pyrrolidin-1-ylhexyl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H26N2O/c17-14-8-7-13-16(14)12-4-2-1-3-9-15-10-5-6-11-15/h1-13H2 |
Clave InChI |
NGYDKMMXCKGTNN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCCCCCN2CCCC2=O |
SMILES canónico |
C1CCN(C1)CCCCCCN2CCCC2=O |
Otros números CAS |
14168-09-3 |
Sinónimos |
1-(6-Pyrrolizinohexyl)-2-pyrrolidone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



